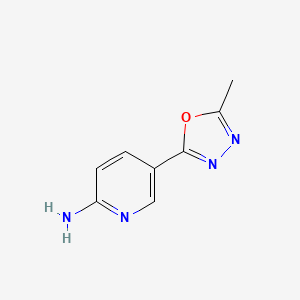
8-Hydroxy-2-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-methylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinolinone family It is characterized by a hydroxyl group at the 8th position and a methyl group at the 2nd position on the isoquinolinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
-
Cyclization of 2-Methylphenylamine Derivatives
Starting Material: 2-Methylphenylamine
Reagents: Formaldehyde, Acetic Acid
Conditions: Reflux in Acetic Acid
Reaction: The 2-methylphenylamine undergoes cyclization in the presence of formaldehyde and acetic acid to form the isoquinolinone ring.
-
Oxidative Cyclization
Reagents: Potassium Permanganate, Sodium Hydroxide
Conditions: Aqueous solution, Room Temperature
Reaction: The oxidative cyclization of 2-methylphenylamine using potassium permanganate and sodium hydroxide results in the formation of the isoquinolinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium Permanganate, Hydrogen Peroxide
Conditions: Aqueous or Organic Solvent, Room Temperature
Products: Oxidized derivatives of 8-Hydroxy-2-methylisoquinolin-1(2H)-one
-
Reduction
Reagents: Sodium Borohydride, Lithium Aluminum Hydride
Conditions: Organic Solvent, Low Temperature
Products: Reduced derivatives of this compound
-
Substitution
Reagents: Halogenating Agents (e.g., Chlorine, Bromine)
Conditions: Organic Solvent, Elevated Temperature
Products: Halogenated derivatives of this compound
Common Reagents and Conditions
Oxidizing Agents: Potassium Permanganate, Hydrogen Peroxide
Reducing Agents: Sodium Borohydride, Lithium Aluminum Hydride
Solvents: Acetic Acid, Aqueous Solutions, Organic Solvents (e.g., Ethanol, Methanol)
Applications De Recherche Scientifique
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied as a probe for understanding enzyme mechanisms and interactions.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its role in drug design and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl group at the 8th position and the methyl group at the 2nd position play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
8-Hydroxy-2-methylisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives:
-
8-Hydroxyisoquinolin-1(2H)-one
- Lacks the methyl group at the 2nd position.
- Exhibits different chemical and biological properties.
-
2-Methylisoquinolin-1(2H)-one
- Lacks the hydroxyl group at the 8th position.
- Shows variations in reactivity and applications.
-
8-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- Contains a tetrahydroisoquinoline ring instead of the isoquinolinone ring.
- Possesses distinct chemical and pharmacological characteristics.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
8-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(12)9(7)10(11)13/h2-6,12H,1H3 |
Clé InChI |
CYZHTBGVJBFEKN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C1=O)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


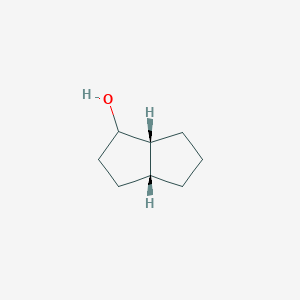
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
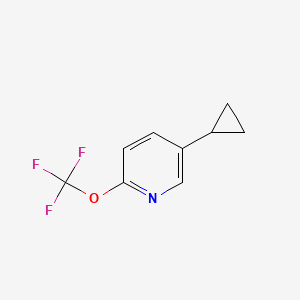

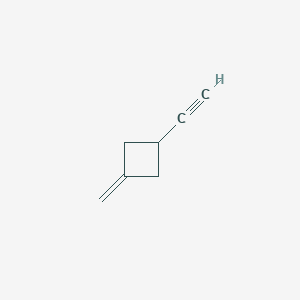
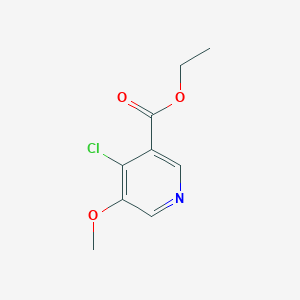
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
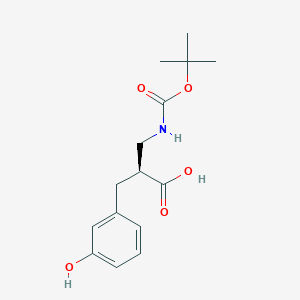
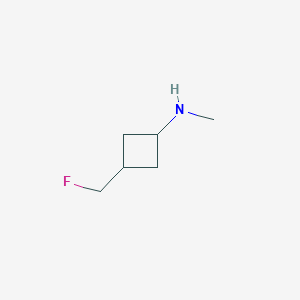
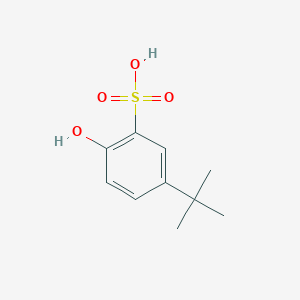
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
